

9A1P9: A Technical Guide to Organ-Selective mRNA Delivery

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Compound of Interest

Compound Name: 9A1P9

Cat. No.: B10829749

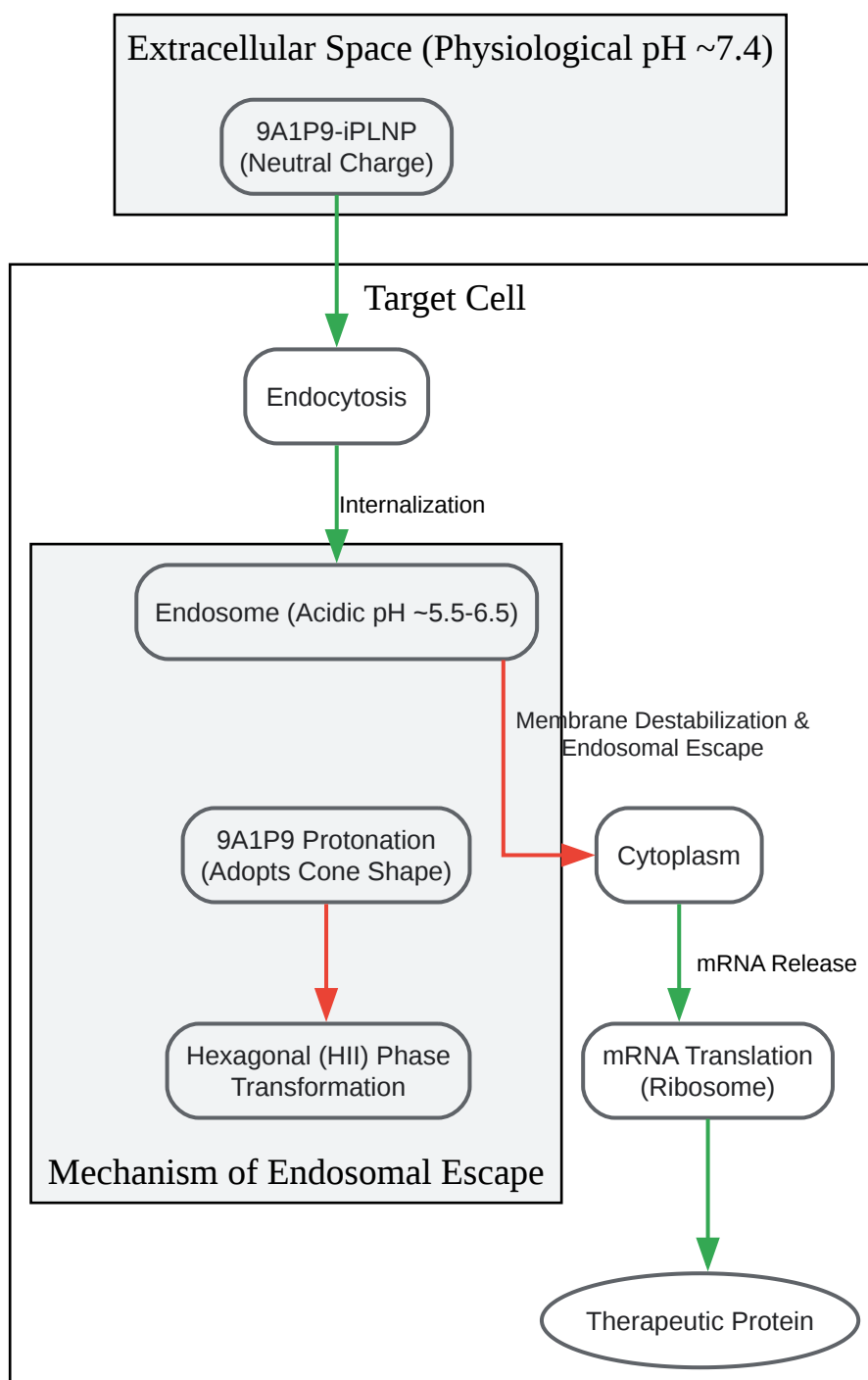
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel ionizable phospholipid **9A1P9** and its application in formulating lipid nanoparticles (iPLNPs) for potent and organ-selective delivery of messenger RNA (mRNA). **9A1P9** represents a significant advancement in non-viral gene delivery, offering a versatile platform for therapeutic applications requiring targeted protein expression or gene editing in specific tissues.

Core Concept: 9A1P9-Mediated Endosomal Escape

The efficacy of **9A1P9** hinges on its unique chemical structure, which facilitates endosomal escape, a critical barrier in nucleic acid delivery.^{[1][2]} Comprising a pH-switchable zwitterionic head and three hydrophobic tails, **9A1P9** is designed to interact with endosomal membranes.^{[1][2]} In the acidic environment of the endosome, the **9A1P9** molecule adopts a cone shape, which promotes the transformation of the lipid bilayer into a hexagonal (HII) phase. This structural change destabilizes the endosomal membrane, allowing the encapsulated mRNA cargo to be released into the cytoplasm where it can be translated into protein.^{[1][2]}

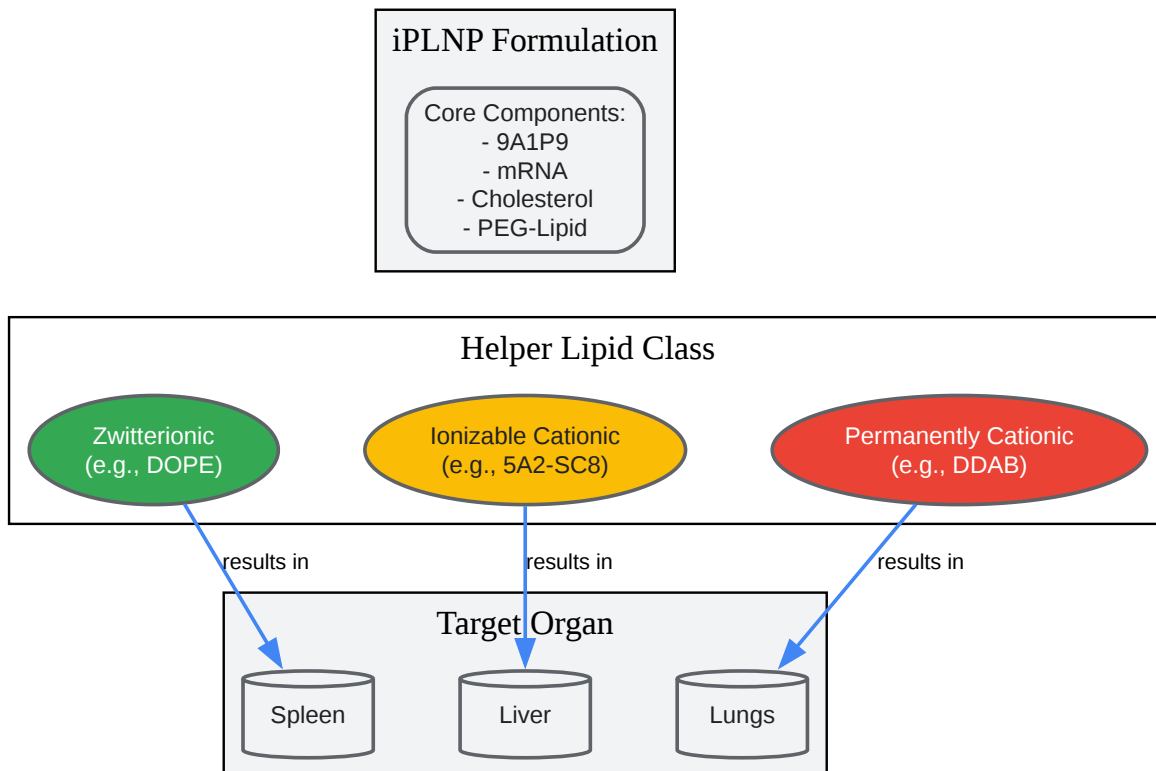


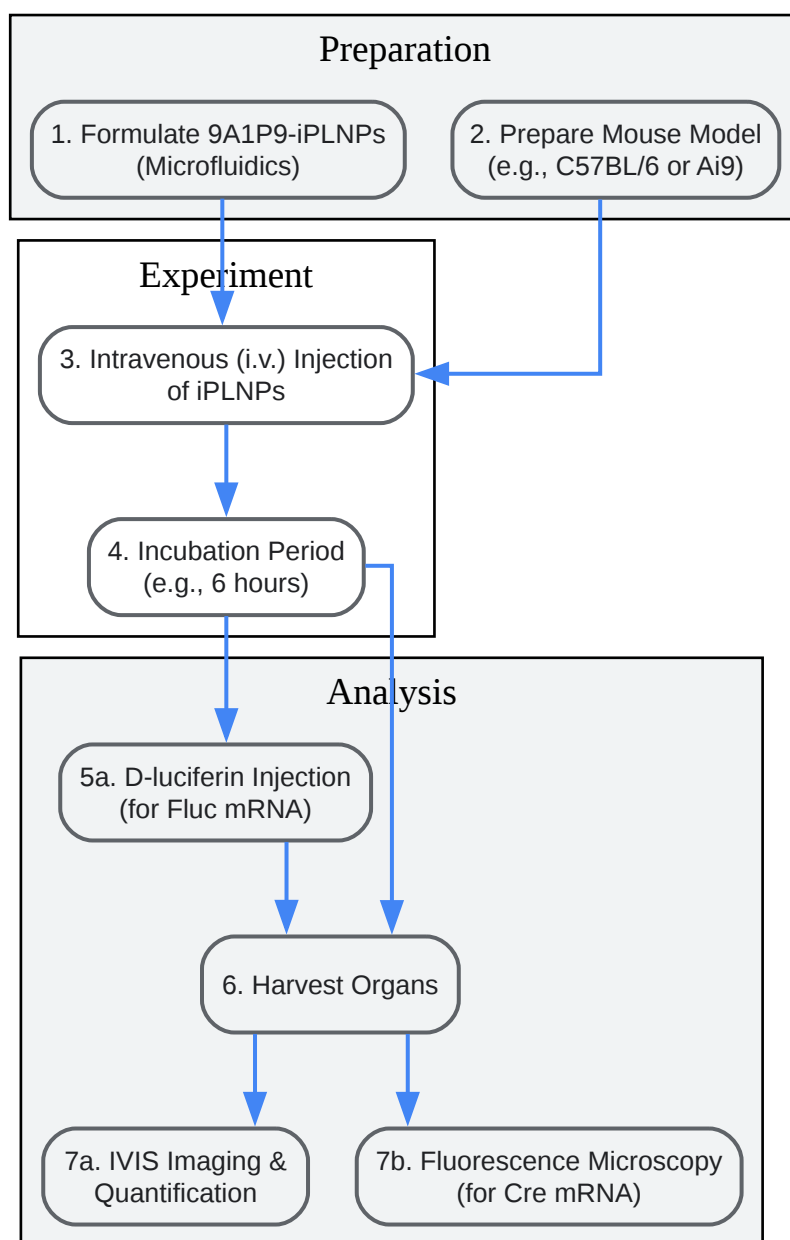
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Figure 1: Mechanism of **9A1P9**-mediated mRNA delivery.

Organ-Selective Delivery: The SORT Strategy

A key innovation enabled by **9A1P9** is its synergistic function with different "helper" lipids to achieve Selective Organ Targeting (SORT).[1][2] By altering the class of helper lipid in the iPLNP formulation, the biodistribution of the delivered mRNA can be directed to the spleen, liver, or lungs. This is attributed to the different surface charges of the nanoparticles which influence their interaction with serum proteins and subsequent uptake by different organs.[3]





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